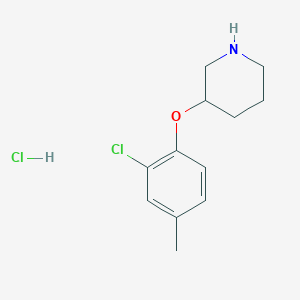

![molecular formula C13H19Cl2NO2 B1424644 3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride CAS No. 1220020-27-8](/img/structure/B1424644.png)

3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride

Vue d'ensemble

Description

3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride (3-CMPHCl) is an organic compound belonging to the class of piperidine derivatives. It is a white or off-white crystalline powder and has a molecular weight of 253.8 g/mol and a melting point of 150-152°C. 3-CMPHCl is a versatile compound, with applications in the fields of medicinal chemistry, biochemistry, and drug synthesis.

Applications De Recherche Scientifique

Pharmaceutical Applications :

- Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor used for treating various anxiety and mood disorders. Its physicochemical properties, methods of preparation, and pharmacokinetics have been extensively studied (Germann et al., 2013).

Metabolic Activity Research :

- A study on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride revealed its impact on reducing food intake and weight gain in obese rats, indicating its potential use in metabolic studies (Massicot et al., 1985).

Material Science :

- Research on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including variants with 3-methoxyphenoxy substituents, explores their applications in polymer science (Whelpley et al., 2022).

Cognitive Function Improvement :

- FG-7080, a novel serotonin reuptake inhibitor structurally similar to the chemical , has shown potential in improving cognitive impairments caused by cholinergic dysfunction in rats (Miura et al., 1993).

Radiochemistry and PET Imaging :

- The synthesis and in vivo evaluation of SB-235753, a related compound, for use in PET imaging studies for Dopamine D4 receptors, highlights the role of such chemicals in neuroimaging and radiochemistry (Matarrese et al., 2000).

Feeding Behavior and Toxicology Studies :

- The effects of 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride on feeding behavior and its low toxicity and lack of psychotropic activity were explored, indicating its significance in behavioral and toxicological research (Massicot et al., 1984).

Analgesic Drug Development :

- A series of 3-methyl-4-(N-phenyl amido)piperidines were synthesized and evaluated for intravenous analgesic activity, showcasing the chemical's potential in pain management research (Lalinde et al., 1990).

Antifungal and Antibacterial Applications :

- New 2,6-diaryl-3-methyl-4-piperidone derivatives, including those with methoxyphenoxy substituents, were synthesized and evaluated for antifungal and antibacterial activities, indicating their potential use in the development of antimicrobial agents (Rameshkumar et al., 2003).

CB1 Receptor Imaging :

- The synthesis and evaluation of a compound structurally related to the queried chemical for imaging CB1 receptors using PET is another example of its application in neuropharmacology and imaging (Kumar et al., 2004).

Thermogenic Effect Research :

- A study on the thermogenic effects of (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride, an analog of the compound , showed its potential in energy expenditure and metabolic rate studies (Massicot et al., 1985).

Chemical Analysis and Impurity Identification :

- The identification and quantification of impurities in cloperastine hydrochloride, a piperidine derivative, exemplify the chemical's relevance in analytical chemistry (Liu et al., 2020).

Antidepressant Research :

- The synthesis and evaluation of 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives for potential antidepressant activity demonstrate the chemical's significance in psychiatric drug development (Balsamo et al., 1987).

Antioxidant and Antimicrobial Potential :

- A study on novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters highlights their promising antioxidant and antimicrobial activities, showcasing the chemical's utility in these fields (Harini et al., 2014).

Copolymerization and Material Applications :

- Research into the copolymerization of novel trisubstituted ethylenes, including phenoxy ring-substituted variants, emphasizes the chemical's role in materials science (Hussain et al., 2019).

Optical Sensing and Signaling :

- The development of hydrazide-based fluorescent sensors for optical signaling of Cu2+ and Hg2+ in aqueous solutions, using related compounds, points to the chemical's application in sensor technology (Wang et al., 2014).

Antibacterial and Antioxidant Properties :

- The synthesis of new hydrochlorides of aminopropanols, including those with phenoxy substituents, and their evaluation for antibacterial and antioxidant properties, demonstrate the chemical's potential in these areas (Гаспарян et al., 2011).

Copolymer Synthesis and Characterization :

- Studies on the synthesis and characterization of novel copolymers, including those with phenoxy ring-substituted variants, contribute to our understanding of polymer chemistry and material properties (Kharas et al., 2016).

Molecular Structure and Chemical Synthesis :

- The synthesis and molecular structure analysis of compounds such as (E)-Methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate provide insights into the structural properties and stability of related chemicals (Khan et al., 2013).

Anti-Leukemia Activity and Structural Analysis :

- Research into the synthesis and anti-leukemia activity of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides, as well as their structural analysis, underscores the chemical's potential in cancer research (Yang et al., 2009).

Propriétés

IUPAC Name |

3-[(2-chloro-4-methoxyphenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2.ClH/c1-16-11-4-5-13(12(14)7-11)17-9-10-3-2-6-15-8-10;/h4-5,7,10,15H,2-3,6,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBCJQQVDUDATQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC2CCCNC2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424561.png)

![3-Chloro[1,1'-biphenyl]-4-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1424564.png)

![Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1424568.png)

![3-[(4-Nitrophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1424570.png)

![3-[2-(2-Methoxy-4-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424571.png)

![2-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424572.png)

![3-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424574.png)

![4-[(2-Chloro-4-methoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424578.png)

![2-{2-[(4-Chloro-1-naphthyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1424580.png)

![3-[2-(2-Methoxy-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1424582.png)